molecular formula C13H11Cl2N3O2 B12336552 Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate

Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate

Cat. No.: B12336552
M. Wt: 312.15 g/mol
InChI Key: IKJRKHUCYWHTJX-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate is a chemical compound with the molecular formula C13H11Cl2N3O2 and a molecular weight of 312.15 g/mol This compound is a derivative of picolinic acid and features a unique structure that includes both pyridine and picolinate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-3-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification of the carboxylic acid group with methanol is a common step in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that it can bind to specific proteins, affecting their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate
  • 3,6-Dichloro-4-methylpyridazine
  • 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Uniqueness

Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and picolinate moieties makes it a valuable compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

methyl 3,6-dichloro-4-(pyridin-3-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(5-10(14)18-12)17-7-8-3-2-4-16-6-8/h2-6H,7H2,1H3,(H,17,18)

InChI Key

IKJRKHUCYWHTJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CN=CC=C2)Cl

Origin of Product

United States

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